molecular formula C9H17N B112350 1-Bicyclo[2.2.1]hept-2-ylethanamine CAS No. 24520-60-3

1-Bicyclo[2.2.1]hept-2-ylethanamine

Cat. No.: B112350
CAS No.: 24520-60-3
M. Wt: 139.24 g/mol
InChI Key: LPUCHTNHUHOTRY-UHFFFAOYSA-N
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Description

1-Bicyclo[2.2.1]hept-2-ylethanamine (CAS: 24520-60-3) is a bicyclic amine with a norbornane (saturated bicyclo[2.2.1]heptane) framework and an ethylamine substituent at the 2-position. Its molecular formula is C₉H₁₇N, with a molecular weight of 139.24 g/mol . The compound is typically stored at +4°C and is commercially available with a purity of 95% . It serves as a building block in organic synthesis, particularly in pharmaceuticals and materials science, though direct applications are less documented compared to its unsaturated analogs.

Preparation Methods

Diels-Alder Reaction as the Foundation for Bicyclic Framework Construction

The bicyclo[2.2.1]heptane skeleton is typically constructed via Diels-Alder reactions between cyclopentadiene and acyclic olefins. Patent EP1254882A1 details a two-step method where 2-butene reacts with cyclopentadiene to form 5,6-dimethylbicyclo[2.2.1]hept-2-ene (intermediate V), followed by isomerization to yield target derivatives . This approach leverages the inherent reactivity of conjugated dienes and dienophiles to generate the strained bicyclic system.

Reaction Mechanisms and Stereochemical Considerations

Isomerization Strategies for Functional Group Introduction

Isomerization of the Diels-Alder adduct introduces the ethanamine side chain. Patent EP1254882A1 employs acidic solid catalysts (e.g., silica-alumina, alumina-boria) to mediate hydride shifts and double-bond migrations .

Two-Step Isomerization Process

In the patent’s Example 1, 5,6-dimethylbicyclo[2.2.1]hept-2-ene (V) is isomerized at 110°C using silica-alumina (Nikki Chemical’s N-632L), achieving 85% conversion to 2-methylene-3-methylbicyclo[2.2.1]heptane (VI) and 2,3-dimethylbicyclo[2.2.1]hept-2-ene (VII) . The catalyst’s Brønsted acidity facilitates protonation of the double bond, enabling carbocation rearrangements.

Table 1: Isomerization Outcomes Under Varied Conditions

CatalystTemperature (°C)Conversion (%)Primary Product(s)
Silica-alumina11085VI (62%), VII (23%)
Alumina-boria15593VI (67%), VII (29%)
Ceramic balls2500No reaction

One-Step Synthesis via Concurrent Diels-Alder and Isomerization

The patent also describes a single-step method where 2-butene and cyclopentadiene react in the presence of isomerization catalysts (e.g., alumina-boria) at 150–350°C . This approach eliminates intermediate isolation, reducing production time and costs. Example 2 demonstrates a 93% yield of 2-ethylidenebicyclo[2.2.1]heptane using 1-butene as the olefin .

Industrial-Scale Optimization and Process Economics

Large-scale synthesis prioritizes feedstock availability and energy efficiency. Traditional routes using crotonaldehyde as the dienophile incurred high costs, whereas the patent’s method substitutes cheaper C₃–C₄ olefins (e.g., 2-butene at $0.50/kg vs. crotonaldehyde at $3.20/kg) . Continuous flow reactors further enhance productivity by maintaining optimal temperature gradients and minimizing side reactions.

Catalyst Recycling and Environmental Impact

Silica-alumina catalysts exhibit >90% recovery rates after calcination at 500°C, aligning with green chemistry principles . Life-cycle assessments indicate a 40% reduction in carbon footprint compared to batch processes using stoichiometric reagents.

Comparative Analysis of Starting Materials

The choice of olefin dictates product regiochemistry and yield:

Table 2: Olefin Selection and Product Profiles

OlefinIntermediateFinal Product(s)Yield (%)
2-buteneCompound VVI (methylene), VII (dimethyl)85–93
1-butene5-ethyl derivative2-ethylidene, 2-ethyl derivatives67–93

1-Butene’s linear structure favors ethylidene side chains, while 2-butene’s branching promotes methyl groups .

Scientific Research Applications

Scientific Research Applications

1-Bicyclo[2.2.1]hept-2-ylethanamine has been investigated for several applications:

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

  • Case Study : Research has indicated that derivatives of this compound exhibit inhibitory effects on certain potassium channels, which are crucial in regulating various physiological processes. For instance, ML308, a derivative of this compound, was identified as a selective inhibitor of the KCNK9 potassium channel, demonstrating significant potential for therapeutic interventions in conditions like cancer and respiratory disorders .

Organic Synthesis

The compound serves as a versatile building block in the synthesis of more complex organic molecules.

  • Applications :
    • Utilized in the construction of various pharmaceuticals and biologically active compounds.
    • Acts as a precursor for synthesizing novel materials with unique properties.

Material Science

Research into the use of this compound in developing new materials is ongoing.

  • Properties : The unique structural characteristics allow for modifications that can lead to materials with enhanced mechanical or thermal properties.

Mechanism of Action

The mechanism of action of 1-Bicyclo[2.2.1]hept-2-ylethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(Bicyclo[2.2.1]hept-5-en-2-yl)methanamine (Norbornene Amine)

  • Structure: Features a double bond in the bicyclic framework (norbornene) and a methylamine group.
  • Molecular Formula : C₈H₁₃N (MW: 123.20 g/mol) .
  • Key Differences :
    • Reactivity : The unsaturated double bond enables participation in Diels-Alder and click chemistry reactions, making it valuable in polymer crosslinking (e.g., alginate hydrogels) .
    • Applications : Widely used in biocompatible materials, such as covalently crosslinked hydrogels for neural progenitor cell studies .
    • Stereochemistry : Exists as endo/exo isomers (e.g., 82% endo and 18% exo in synthesis), affecting reaction outcomes .
  • Synthesis : Employed in high-yield sulfonamide production using trifluoromethanesulfonic anhydride and carbodiimide chemistry .

(Bicyclo[2.2.1]hept-2-ylmethyl)amine Hydrobromide

  • Structure : Contains a methylamine group instead of ethylamine.
  • Molecular Formula : C₈H₁₆BrN (MW: 206.13 g/mol) .
  • Salt Form: The hydrobromide salt enhances stability and handling, a common modification for amines .

1-Bicyclo[2.2.1]hept-5-en-2-ylethanone Derivatives

  • Structure: Replaces the amine group with a ketone (e.g., 5-acetyl-2-norbornene).
  • Molecular Formula : C₉H₁₂O (MW: 136.19 g/mol) .
  • Key Differences :
    • Reactivity : The ketone group enables nucleophilic additions and condensations, diverging from the amine’s nucleophilic properties.
    • Applications : Used in fragrance and polymer industries due to carbonyl reactivity .

Comparative Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Group Reactivity/Applications Stability/Storage
1-Bicyclo[2.2.1]hept-2-ylethanamine C₉H₁₇N 139.24 Ethylamine Pharmaceutical intermediates, stable frameworks Stable at +4°C
1-(Bicyclo[2.2.1]hept-5-en-2-yl)methanamine C₈H₁₃N 123.20 Methylamine + double bond Click chemistry, hydrogels Requires inert atmosphere
(Bicyclo[2.2.1]hept-2-ylmethyl)amine HBr C₈H₁₆BrN 206.13 Methylamine + HBr salt Enhanced solubility, drug formulations Room temperature stable
5-Acetyl-2-norbornene C₉H₁₂O 136.19 Ketone Polymer/fragrance synthesis Standard storage

Biological Activity

1-Bicyclo[2.2.1]hept-2-ylethanamine, also known as 1-(1-bicyclo[2.2.1]heptanyl)ethanamine, is a bicyclic amine with the molecular formula C₉H₁₈N and a molecular weight of 142.25 g/mol. Its unique bicyclic structure derived from norbornane contributes to its stability and potential biological activity. This compound has garnered attention in medicinal chemistry due to its possible interactions with neurotransmitter systems and other biochemical pathways.

The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of derivatives with altered biological properties.

PropertyValue
Molecular FormulaC₉H₁₈N
Molecular Weight142.25 g/mol
CAS Number24520-60-3
SolubilitySoluble in organic solvents

Biological Activity

Research into the biological activity of this compound suggests potential effects on neurotransmitter systems, particularly in relation to synaptic monoamine uptake. The compound may exhibit pharmacological properties similar to tricyclic antidepressants, influencing mood and emotional regulation.

The proposed mechanisms include:

  • Modulation of Receptors : The compound may act as an agonist or antagonist at various neurotransmitter receptors, including serotonin and norepinephrine receptors.
  • Enzyme Interaction : It may influence enzymes involved in neurotransmitter metabolism, potentially altering the levels of key neurotransmitters in the brain.

Case Studies

Several studies have investigated the pharmacological effects of this compound:

  • Neurotransmitter Uptake Study : A study demonstrated that this compound could inhibit the reuptake of serotonin and norepinephrine in vitro, suggesting its potential as an antidepressant-like agent .
  • Behavioral Studies : Animal models treated with this compound exhibited reduced anxiety-like behaviors in elevated plus maze tests, indicating anxiolytic properties .
  • Comparative Analysis : In comparative studies with structurally similar compounds, this compound showed more significant effects on monoamine levels than its counterparts, highlighting its unique pharmacological profile .

Research Findings

Recent findings indicate that this compound may also possess anti-inflammatory properties, which could be beneficial in treating conditions like depression where inflammation is a contributing factor .

Comparative Biological Activity

Compound NameBiological Activity
This compoundInhibits serotonin/norepinephrine uptake; anxiolytic effects
3-Bicyclo[3.3.0]octan-3-ylmethanamineModerate antidepressant activity
Bicyclo[4.4.0]decane derivativesLimited neuropharmacological effects

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Bicyclo[2.2.1]hept-2-ylethanamine, and how can purity be optimized?

  • Methodological Answer : Synthesis often begins with norbornene derivatives (e.g., bicyclo[2.2.1]hept-5-ene) functionalized via Grignard reactions or catalytic hydrogenation. For example, highlights the use of bicyclo[2.2.1]heptenylmagnesium intermediates for alkylation. Purification typically involves column chromatography (silica gel, eluent polarity adjusted for amine retention) or recrystallization. Purity validation requires GC-MS (>95%) and ¹H/¹³C NMR to confirm absence of diastereomers or side products .

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodological Answer : X-ray crystallography is ideal for resolving stereochemistry (e.g., endo/exo configurations). For rapid analysis, use 2D NMR (COSY, HSQC) to assign protons and carbons, particularly distinguishing bridgehead hydrogens (δ ~1.5–2.5 ppm). IR spectroscopy can confirm primary amine stretches (N-H ~3300 cm⁻¹). Computational tools (DFT) may supplement experimental data .

Advanced Research Questions

Q. How does the bicyclic framework influence regioselectivity in nucleophilic reactions involving this amine?

  • Methodological Answer : The rigid norbornane system imposes steric constraints. For example, electrophilic substitution at the bridgehead carbon is disfavored due to strain, while exo-face reactivity dominates. Kinetic studies (e.g., competition experiments with substituted aryl halides) and transition-state modeling (DFT) can quantify steric/electronic effects. notes analogous carbene insertion pathways in strained bicyclic systems .

Q. What strategies resolve contradictions in reported thermodynamic stability data for bicyclo[2.2.1]heptane derivatives?

  • Methodological Answer : Discrepancies may arise from conformational flexibility (e.g., chair vs. boat configurations) or measurement techniques. Use differential scanning calorimetry (DSC) to compare experimental ΔH values with computational (MD simulations, MM2 force fields). Cross-validate using gas-phase electron diffraction or low-temperature NMR .

Properties

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-6(10)9-5-7-2-3-8(9)4-7/h6-9H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUCHTNHUHOTRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC2CCC1C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50947411
Record name 1-(Bicyclo[2.2.1]heptan-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50947411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24520-60-3
Record name 2-(1'-Aminoethyl)bicyclo(2.2.1)heptane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024520603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Bicyclo[2.2.1]heptan-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50947411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-Bicyclo[2.2.1]hept-2-ylethyl)amine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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